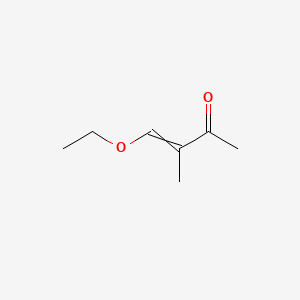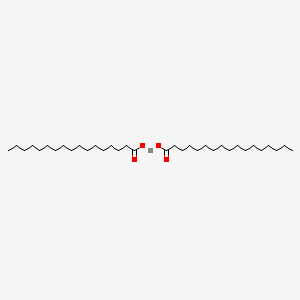
4,6-Dibenzyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibenzyl-m-cresol is an organic compound with the molecular formula C21H20O. It is a derivative of m-cresol, which is also known as 3-methylphenol. This compound is characterized by the presence of two benzyl groups attached to the 4th and 6th positions of the m-cresol ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibenzyl-m-cresol typically involves the alkylation of m-cresol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
m-Cresol+2Benzyl ChlorideNaOH, Refluxthis compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of m-cresol and benzyl chloride to a reactor containing a base, followed by separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibenzyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,6-Dibenzyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4,6-Dibenzyl-m-cresol involves its interaction with cellular membranes and enzymes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It can also inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
m-Cresol (3-Methylphenol): The parent compound of 4,6-Dibenzyl-m-cresol.
o-Cresol (2-Methylphenol): An isomer of m-cresol with the methyl group at the 2nd position.
p-Cresol (4-Methylphenol): An isomer of m-cresol with the methyl group at the 4th position.
Comparison: this compound is unique due to the presence of two benzyl groups, which enhance its chemical reactivity and potential applications compared to its isomers. The additional benzyl groups also contribute to its increased molecular weight and altered physical properties.
Properties
CAS No. |
30091-01-1 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2,4-dibenzyl-5-methylphenol |
InChI |
InChI=1S/C21H20O/c1-16-12-21(22)20(14-18-10-6-3-7-11-18)15-19(16)13-17-8-4-2-5-9-17/h2-12,15,22H,13-14H2,1H3 |
InChI Key |
DSGBRCTVPMDCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)



![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)







![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

